molecular formula C53H65NO14Si B7826213 2'-O-TBDMS-Paclitaxel

2'-O-TBDMS-Paclitaxel

Cat. No.: B7826213
M. Wt: 968.2 g/mol
InChI Key: KIELDCCFMKNOOM-AWZPIEEASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(tert-Butyldimethylsilyl) Paclitaxel typically involves the protection of the 2’-hydroxyl group of Paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2’-O-(tert-Butyldimethylsilyl) Paclitaxel follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2’-O-(tert-Butyldimethylsilyl) Paclitaxel undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butyldimethylsilyl group can be replaced by other protecting groups or functional groups under specific conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups on the Paclitaxel backbone.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include fluoride ions (e.g., tetrabutylammonium fluoride) which can remove the tert-butyldimethylsilyl group.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the tert-butyldimethylsilyl group yields the original Paclitaxel molecule .

Scientific Research Applications

2’-O-(tert-Butyldimethylsilyl) Paclitaxel has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with cellular components and its effects on cell division.

    Medicine: Investigated for its potential as an antitumor agent with improved stability and efficacy compared to Paclitaxel.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The mechanism of action of 2’-O-(tert-Butyldimethylsilyl) Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The tert-butyldimethylsilyl group enhances the compound’s stability, potentially improving its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: The parent compound, widely used as an antitumor agent.

    Docetaxel: Another derivative of Paclitaxel with similar antitumor properties.

    Cabazitaxel: A semi-synthetic derivative with improved efficacy against certain resistant cancer types.

Uniqueness

2’-O-(tert-Butyldimethylsilyl) Paclitaxel is unique due to the presence of the tert-butyldimethylsilyl group, which enhances its stability and modifies its chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELDCCFMKNOOM-AWZPIEEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65NO14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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